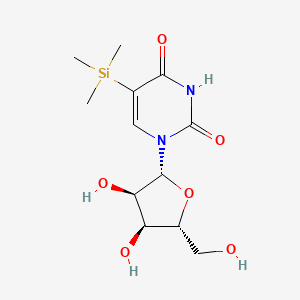

Uridine, 5-(trimethylsilyl)-

Description

Foundational Significance of C5-Substituted Uridine (B1682114) Derivatives in Nucleic Acid Research

The C5 position of the uracil (B121893) base in uridine is a prime target for chemical modification due to its accessibility and the potential to introduce a wide array of functional groups without disrupting the essential hydrogen bonding capabilities of the nucleobase. mostwiedzy.plresearchgate.net The synthesis of 5-substituted uracil derivatives is of growing interest due to their potential applications in medicine and pharmacy. mostwiedzy.plresearchgate.net Modifications at this position can significantly enhance the biostability, bioavailability, and biological activity of the parent nucleoside. mostwiedzy.pl

C5-substituted uridine derivatives have been instrumental in several areas of nucleic acid research:

Antiviral and Anticancer Agents: A number of C5-modified pyrimidine (B1678525) nucleosides have demonstrated potent antiviral and anticancer properties. researchgate.net For instance, 5-halogenated pyrimidines are known for their anticancer, antiviral, and photosensitizing activities. mostwiedzy.pl

Molecular Probes: The introduction of specific substituents at the C5 position allows for the attachment of labels and reporter groups, facilitating the study of nucleic acid structure and function. nih.gov

Enhanced Binding Affinity: Modifications at the C5 position can improve the binding affinity of oligonucleotides to their target sequences, a crucial aspect in the development of antisense and siRNA therapies. researchgate.net For example, C5-propynyl-modified cytosine or uracil can enhance the stability of DNA duplexes and triplexes. nih.gov

Structural Studies: The incorporation of bulky or otherwise modified groups at the C5 position provides valuable insights into enzyme-substrate interactions and the conformational dynamics of nucleic acids. nih.govnih.gov

Historical Context of Organosilicon Chemistry in Nucleoside Modification Strategies

The application of organosilicon chemistry in organic synthesis has a rich history, with silyl (B83357) groups being widely used as protecting groups for hydroxyl functions. rsc.orgshinetsusilicone-global.com The trimethylsilyl (B98337) (TMS) group, in particular, was one of the first to find broad application. rsc.org The introduction of silicon into bioactive molecules, a concept known as the "silicon switch," emerged in the 1970s. rsc.org This strategy involves replacing a carbon atom with a silicon atom to modulate the physicochemical and biochemical properties of the parent compound. rsc.org

In nucleoside chemistry, organosilicon compounds have been utilized in several key ways:

Protecting Groups: Silyl ethers are frequently employed to protect the hydroxyl groups of the ribose sugar during chemical transformations of the nucleobase. rsc.orgshinetsusilicone-global.com This has been a major application of silicon in synthetic organic chemistry. rsc.org

Silylating Agents: Reagents like trimethylsilyl chloride (TMSCl) are used to introduce silyl groups onto the nucleoside. researchgate.net Silylating agents can protect reactive functional groups, improve reaction selectivity, and enhance solubility. shinetsusilicone-global.com

Synthetic Intermediates: Silylated nucleosides serve as versatile intermediates in the synthesis of more complex derivatives. For example, lithiation of 3',5'-di-(O-trimethylsilyl)-5-bromo-2'-deoxyuridine allows for the introduction of various substituents at the C5 position. mostwiedzy.pl

Bioisosteric Replacement: The replacement of a carbon atom with a silicon atom can lead to analogues with altered biological activity, metabolic stability, and selectivity. rsc.org

The convergence of C5-modification strategies and organosilicon chemistry has led to the development of compounds like 5-(Trimethylsilyl)uridine, which serves as a valuable building block in the synthesis of novel nucleoside analogues with potential therapeutic applications.

Interactive Data Table: Properties of 5-(Trimethylsilyl)uridine and Related Compounds

| Compound Name | Molecular Formula | Key Characteristics | Reference |

| 5-(Trimethylsilyl)uridine | C12H20N2O6Si | A C5-substituted uridine with a trimethylsilyl group. | mostwiedzy.pl |

| 5-Bromo-2'-deoxyuridine (B1667946) | C9H11BrN2O5 | An intermediate for the synthesis of 5-substituted derivatives. | mostwiedzy.pl |

| 5-Fluorouracil | C4H3FN2O2 | A well-known anticancer drug. | nih.gov |

| Trimethylsilyl chloride (TMSCl) | C3H9ClSi | A common silylating agent. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51432-36-1 |

|---|---|

Molecular Formula |

C12H20N2O6Si |

Molecular Weight |

316.38 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H20N2O6Si/c1-21(2,3)7-4-14(12(19)13-10(7)18)11-9(17)8(16)6(5-15)20-11/h4,6,8-9,11,15-17H,5H2,1-3H3,(H,13,18,19)/t6-,8-,9-,11-/m1/s1 |

InChI Key |

JUUZWFQWLBMRHS-PNHWDRBUSA-N |

Isomeric SMILES |

C[Si](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C[Si](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Trimethylsilyl Uridine Derivatives

Electrophilic Cleavage and Derivatization of the C5-Trimethylsilyl Group

The carbon-silicon bond at the C5 position of the uridine (B1682114) ring is susceptible to electrophilic cleavage, a characteristic that allows for the direct installation of various functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

Halogenative Desilylation Reactions for C5-Halogenated Uridines

The replacement of the C5-trimethylsilyl group with a halogen atom, known as halogenative desilylation or ipso-substitution, is a key method for producing C5-halogenated uridines. These halogenated nucleosides are themselves crucial precursors for a multitude of further modifications, most notably in palladium-catalyzed cross-coupling reactions.

The reaction proceeds via an electrophilic attack by a halogen source on the electron-rich C5 position of the uracil (B121893) ring, which is facilitated by the stabilizing effect of the silyl (B83357) group. The trimethylsilyl (B98337) moiety is subsequently eliminated, resulting in the formation of the C5-halogenated uridine. While direct halogenative desilylation of 5-(trimethylsilyl)uridine is a known transformation for silylated aromatic systems, related methodologies have been documented for uridine derivatives. For instance, the halogenative desilylation of 5-(E)-vinyl silane (B1218182) substrates with reagents like xenon difluoride (XeF₂) or other metal halides has been successfully employed to produce 5-(2-halovinyl)uracil products in good yields. researchgate.net This demonstrates the principle of C-Si bond cleavage by halogens within the uridine scaffold.

Common halogenating agents for this type of transformation include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for the introduction of chlorine, bromine, and iodine, respectively.

Coupling Reactions Involving C5-Silylated Uridine Moieties

The C5-trimethylsilyl group serves as a valuable handle for forming new carbon-carbon bonds, enabling the synthesis of C5-arylated and C5-alkenylated uridines, which are of significant interest for their potential biological activities and as molecular probes.

Cross-Coupling Methodologies for C5-Arylation and Alkenylation

While traditional cross-coupling reactions like the Suzuki, Heck, and Stille reactions typically employ organohalides or triflates, the C5-silylated uridine can participate in or facilitate these transformations. nih.govmasterorganicchemistry.com The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a pertinent example where a silicon-based reagent is directly involved. fiu.edu In this context, C5-vinyl modified pyrimidine (B1678525) nucleosides have been synthesized through the reaction of a 5-iodopyrimidine (B189635) substrate with a fluorovinylsilane, demonstrating the utility of organosilanes as coupling partners. fiu.edu

More frequently, the 5-(trimethylsilyl)uridine derivative acts as a precursor to the active species required for coupling. It can be converted into a more reactive 5-halouridine (via halogenative desilylation as described in 3.1.1) or a 5-lithiated species (as described in 3.2.2), which then readily participates in standard palladium-catalyzed cross-coupling protocols. nih.govfiu.edu For example, 5-iodouridine (B31010) is a common substrate for Suzuki couplings with various organoboronic acids and for Heck couplings with alkenes to yield C5-substituted nucleosides. fiu.eduresearchgate.net

Reactions with Organometallic Reagents for Further C5-Substitutions

A highly effective strategy for the functionalization of 5-(trimethylsilyl)uridine involves its reaction with organometallic reagents, particularly organolithiums. This process, known as transmetalation, exchanges the trimethylsilyl group for a metal, creating a more reactive intermediate.

Treatment of a protected 5-(trimethylsilyl)uridine derivative with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures leads to the in-situ formation of a C5-lithiated uridine species. rsc.org This C5-lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce diverse substituents at the C5 position. This method has been instrumental in synthesizing derivatives that are otherwise difficult to access, including those with complex alkyl, acyl, or carboxyl groups. rsc.org The regioselectivity of the lithiation is precisely controlled by the initial placement of the trimethylsilyl group, avoiding reactions at other positions on the uracil ring. rsc.org

Stereochemical Control in Reactions Utilizing Silylated Uridine Intermediates

Beyond the reactivity of the C5-silyl group itself, silyl groups are widely used as protecting groups for the hydroxyl functions on the ribose sugar. These protecting groups can exert profound stereochemical control over reactions occurring elsewhere in the molecule.

Influence of O-Silyl Protecting Groups on Reaction Diastereoselectivity (e.g., 5'-alkynylation)

The nature of the protecting groups on the 2'- and 3'-hydroxyls of the ribose moiety significantly influences the stereochemical outcome of nucleophilic additions to a 5'-aldehyde derived from uridine. researchgate.netbeilstein-journals.org Research has shown a dramatic difference in diastereoselectivity when comparing O-silyl protecting groups to O-alkyl (ketal) protecting groups in the 5'-alkynylation of uridine-derived aldehydes. beilstein-journals.org

When the 2',3'-hydroxyls are protected as a cyclic ketal (e.g., isopropylidene), the addition of an alkynyl Grignard reagent to the 5'-aldehyde yields the 5'R-isomer as the major product, but with only modest diastereoselectivity (typically around 65:35 dr). researchgate.netbeilstein-journals.org In stark contrast, when bulky O-silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are used, a reversal of stereoselectivity is observed. researchgate.netbeilstein-journals.org These O-silyl groups direct the nucleophilic attack to produce the 5'S-isomer with very high levels of diastereoselectivity, reaching up to 99:1. researchgate.netbeilstein-journals.org This powerful directing effect is attributed to the conformation adopted by the silylated ribose, which sterically shields one face of the 5'-carbonyl group more effectively.

Table 1: Effect of 2',3'-O-Protecting Groups on the Diastereoselectivity of 5'-Alkynylation of Uridine Aldehydes

| 2',3'-O-Protecting Group | Major Diastereomer | Diastereomeric Ratio (S:R) | Reference |

|---|---|---|---|

| Isopropylidene (Ketal) | R | 35:65 | researchgate.netbeilstein-journals.org |

| tert-Butyldimethylsilyl (TBDMS) | S | 98:2 | researchgate.netbeilstein-journals.org |

| Triisopropylsilyl (TIPS) | S | 99:1 | researchgate.netbeilstein-journals.org |

This high degree of stereocontrol imparted by O-silyl protecting groups is a critical tool for the asymmetric synthesis of complex nucleoside analogues with defined stereochemistry at the C5' position, which is often crucial for biological activity. beilstein-journals.org

Applications of 5 Trimethylsilyl Uridine in Complex Nucleoside and Nucleic Acid Synthesis

Role as a Key Intermediate for the Synthesis of Modified Nucleosides

Building Blocks for Site-Specific RNA Modifications

The ability to introduce modifications at specific sites within an RNA molecule is essential for studying its structure, function, and for the development of RNA-based therapeutics. 5-(Trimethylsilyl)uridine can be utilized to create building blocks for the site-specific incorporation of modified uridines into RNA sequences. For instance, the trimethylsilyl (B98337) group can be replaced by other functional groups through electrophilic substitution reactions. This allows for the synthesis of a diverse library of C5-modified uridine (B1682114) phosphoramidites, which can then be used in solid-phase RNA synthesis to generate RNA molecules with tailored properties. nih.govwiley.com

Precursors for Advanced Nucleoside Analogs (e.g., "Double-Headed" Nucleosides)

"Double-headed" nucleosides are a class of modified nucleosides that contain two nucleobases. beilstein-journals.org These complex structures have shown potential in various applications, including the stabilization of nucleic acid secondary structures. beilstein-journals.org The synthesis of certain double-headed nucleosides can be initiated from 5-(trimethylsilyl)uridine. For example, a reaction involving trimethylsilylacetylene (B32187) can lead to the formation of a nucleoside with a 5-trimethylsilyl-1,2,3-triazole moiety, which can be further functionalized. beilstein-journals.org

Implementation in Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly

Phosphoramidite chemistry is the gold standard for the automated solid-phase synthesis of oligonucleotides. nih.govwiley.com 5-(Trimethylsilyl)uridine-derived phosphoramidites can be seamlessly integrated into this methodology. The synthesis involves the preparation of the C5-modified uridine phosphoramidite building block, which is then incorporated into the growing oligonucleotide chain during solid-phase synthesis. nih.govnih.gov The compatibility of the trimethylsilyl group with the standard phosphoramidite synthesis cycle makes it a valuable tool for creating modified oligonucleotides.

Strategies for Incorporation of C5-Modified Uridines into Oligonucleotide Sequences

Several strategies exist for incorporating C5-modified uridines into oligonucleotide sequences. The most direct approach involves the synthesis of the desired C5-modified uridine phosphoramidite, which is then used in automated DNA or RNA synthesis. nih.govresearchgate.net This method allows for the precise placement of the modified base at any desired position within the oligonucleotide.

An alternative strategy is the post-synthetic modification of an oligonucleotide containing a precursor C5-functionalized uridine. For example, an oligonucleotide can be synthesized with a uridine bearing a reactive group at the C5 position, which can then be chemically modified after the oligonucleotide has been assembled. nih.gov This approach can be advantageous when the desired C5 modification is not compatible with the conditions of solid-phase synthesis.

| Strategy | Description | Advantages | Considerations |

| Pre-synthetic Modification | Synthesis of a C5-modified uridine phosphoramidite followed by its incorporation during solid-phase oligonucleotide synthesis. nih.govresearchgate.net | High efficiency and site-specificity. | Requires the synthesis of each specific modified phosphoramidite. |

| Post-synthetic Modification | Incorporation of a precursor C5-functionalized uridine into the oligonucleotide, followed by chemical modification after synthesis. nih.gov | Allows for the introduction of modifications that are incompatible with synthesis conditions. | May require additional purification steps and can have lower overall yields. |

Mechanistic and Theoretical Investigations Pertaining to 5 Trimethylsilyl Uridine Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Functionalization

The synthesis of 5-(trimethylsilyl)uridine and related derivatives often proceeds through the functionalization of a pre-existing uridine (B1682114) scaffold. The mechanisms for these transformations are critical for optimizing reaction conditions and yields.

One of the primary methods for introducing a silyl (B83357) group at the C-5 position of a pyrimidine (B1678525) ring involves a metal-halogen exchange followed by quenching with a silyl electrophile. This process typically starts with a 5-halouridine derivative, such as 5-iodouridine (B31010) or 5-bromouridine. The reaction is initiated by treatment with an organolithium reagent, like n-butyllithium (n-BuLi), at low temperatures. This step generates a highly reactive 5-lithiated uridine intermediate. The subsequent addition of a silyl halide, most commonly trimethylsilyl (B98337) chloride (TMSCl), to the reaction mixture results in the formation of the C-Si bond, yielding the desired 5-(trimethylsilyl)uridine product.

While direct C-5 lithiation of uridine is challenging, studies on the C-6 lithiation of uridine have revealed mechanisms involving temporary silylation that could have implications for C-5 functionalization strategies. Research has shown that while strong bases like lithium hexamethyldisilazide (LiHMDS) alone cannot deprotonate the C-6 position of uridine, the reaction proceeds in the presence of a silylating agent like TMSCl. nih.govoup.com A proposed mechanism suggests that temporary silylation of the O-4 or N-3 position of the uracil (B121893) ring occurs first. oup.comnih.govresearchgate.net This transient protection increases the acidity of the C-6 proton, facilitating its abstraction by LiHMDS to form a C-6 lithiated species, which is then trapped by the silylating agent. nih.govoup.com This concept of temporary silylation activating a C-H bond for metallation is a key mechanistic insight in nucleoside chemistry.

The table below summarizes a proposed mechanistic pathway for the silylation of uridine, drawing parallels from studies on C-6 lithiation.

| Step | Description | Reactants | Intermediates | Product |

| 1 | Temporary Silylation | Uridine, Silylating Agent (e.g., TMSCl), Base (e.g., LiHMDS) | O-4/N-3 Silylated Uridine | - |

| 2 | Lithiation | O-4/N-3 Silylated Uridine, Base (e.g., LiHMDS) | C-5 Lithiated Intermediate | - |

| 3 | Silyl Group Trapping | C-5 Lithiated Intermediate, Silylating Agent (e.g., TMSCl) | - | 5-(Trimethylsilyl)uridine |

| 4 | Desilylation (of temporary group) | 5-(Trimethylsilyl)uridine with O/N-silyl group | - | 5-(Trimethylsilyl)uridine |

Functionalization of the sugar moiety of uridine, such as O-silylation for protection, also follows well-studied mechanisms. The reaction of an alcohol (the hydroxyl groups of the ribose) with a silyl halide is typically an SN2-type reaction, facilitated by a base like imidazole (B134444) or triethylamine. wikipedia.org The base deprotonates the alcohol, and the resulting alkoxide attacks the silicon atom of the silyl halide. wikipedia.org

Computational Chemistry Approaches for Understanding Reactivity and Conformation

Computational chemistry provides powerful tools to investigate the properties of 5-(trimethylsilyl)uridine at a molecular level. Methods like Density Functional Theory (DFT) and molecular modeling are used to predict and understand its reactivity, conformational preferences, and electronic structure.

Reactivity and Electronic Effects: The introduction of substituents at the C-5 position of uridine significantly alters the electronic distribution within the pyrimidine ring. DFT calculations have been employed to study the kinetics and thermodynamics of reactions involving C-5 modified pyrimidines, such as deglycosylation. nih.gov These studies reveal how substituents influence the stability of the glycosidic bond. nih.gov For 5-(trimethylsilyl)uridine, the TMS group is generally considered electron-donating through hyperconjugation, which can influence the reactivity of the nucleobase in enzymatic and chemical reactions. Theoretical studies on related 5-substituted pyrimidines have shown that the electron-donating or -withdrawing nature of the C-5 substituent directly impacts the pKa values of the nucleobase. nih.gov

Conformational Analysis: The conformation of a nucleoside, particularly the sugar pucker and the orientation around the glycosidic bond (the syn vs. anti conformation), is critical for its biological activity. The bulky trimethylsilyl group at the C-5 position can create steric hindrance that influences these conformational equilibria.

Proton magnetic resonance (PMR) spectroscopy, combined with computational modeling, is a primary tool for this analysis. nih.govnih.gov Studies on a range of 5-substituted uridine derivatives have demonstrated a clear relationship between the electronic properties (as measured by Hammett constants) of the C-5 substituent and the conformational parameters of the nucleoside. nih.gov For instance, as the substituent becomes more electron-accepting, the population of the N-type conformer (C3'-endo) in the sugar ring's N ↔ S equilibrium increases significantly. nih.gov Furthermore, the conformation of the exocyclic C4'-C5' bond (gauche-gauche rotamer population) is also highly sensitive to the nature of the C-5 substituent. nih.gov

The table below outlines key conformational parameters of uridine derivatives that are investigated using computational and experimental methods.

| Parameter | Description | Typical Methods of Investigation | Influence of C-5 Substituent |

| Sugar Pucker | The conformation of the furanose ring (e.g., C2'-endo (S-type) vs. C3'-endo (N-type)). | NMR (coupling constants), X-ray Crystallography, Molecular Modeling | Electron-withdrawing groups tend to favor the N-type conformation. nih.govmdpi.com |

| Glycosidic Torsion Angle (χ) | The rotation around the N1-C1' bond, defining the syn or anti orientation of the base relative to the sugar. | NMR (NOE), X-ray Crystallography, Computer-aided Molecular Modeling | Bulky C-5 substituents can favor the anti conformation due to steric clashes with the sugar in the syn form. |

| Exocyclic Group Conformation | The orientation of the C5'-hydroxyl group, described by the torsion angle γ (O5'-C5'-C4'-C3'). | NMR (coupling constants), Molecular Modeling | Influenced by the sugar pucker and the nature of the C-5 substituent. nih.gov |

Advanced Analytical Characterization Methodologies in 5 Trimethylsilyl Uridine Research

Spectroscopic Techniques for Structural Elucidation of C5-Silylated Nucleosides

The unambiguous confirmation of the molecular structure of Uridine (B1682114), 5-(trimethylsilyl)- relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, collectively verifying the covalent attachment of the trimethylsilyl (B98337) group specifically at the C5 position of the uracil (B121893) ring, as opposed to potential O-silylation on the ribose hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of Uridine, 5-(trimethylsilyl)-. Both ¹H and ¹³C NMR spectra provide definitive evidence of the C5 substitution.

¹H NMR: The proton spectrum is highly diagnostic. The most telling signal is that of the H-6 proton on the pyrimidine (B1678525) ring. In unsubstituted uridine, this proton typically resonates around δ 5.7 ppm and appears as a doublet due to coupling with the N1-H proton. Upon substitution at the C5 position with an electron-donating trimethylsilyl group, the H-6 proton signal experiences a significant downfield shift to approximately δ 7.9-8.1 ppm and appears as a singlet, as the adjacent C5 position is no longer protonated. Furthermore, a prominent singlet integrating to nine protons appears in the upfield region (δ 0.15-0.25 ppm), which is characteristic of the chemically equivalent protons of the trimethylsilyl (TMS) group. The signals for the ribose moiety, including the anomeric proton (H-1'), remain largely consistent with those of the parent uridine, confirming that silylation has not occurred on the sugar hydroxyls.

¹³C NMR: The carbon spectrum provides complementary evidence. The C5 carbon signal, which appears around δ 102 ppm in uridine, is shifted downfield upon silylation. Concurrently, the C6 carbon signal is shifted upfield. The appearance of a new signal near δ -1.5 ppm is unequivocal proof of the methyl carbons of the TMS group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. For Uridine, 5-(trimethylsilyl)- (C₁₂H₂₀N₂O₆Si), the calculated monoisotopic mass is 316.1118 g/mol . Experimental HRMS data showing an m/z value matching this calculated mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: While less definitive than NMR or MS, these techniques provide supporting data. The IR spectrum shows characteristic C=O stretching vibrations for the uracil ring (approx. 1650-1710 cm⁻¹) and Si-C stretching vibrations (approx. 1250 cm⁻¹ and 840 cm⁻¹). UV-Vis spectroscopy reveals the characteristic absorption maximum (λ_max) of the uracil chromophore, which is typically around 260-265 nm in a neutral aqueous or alcoholic solvent.

The table below summarizes the key spectroscopic data used to identify Uridine, 5-(trimethylsilyl)-.

| Technique | Parameter | Observed Value / Characteristic Signal | Interpretation |

|---|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ (H-6) | ~8.05 ppm (singlet) | Confirms substitution at C5; significant downfield shift from unsubstituted uridine (~5.7 ppm, doublet). |

| δ (Si(CH₃)₃) | ~0.20 ppm (singlet, 9H) | Unambiguous signal for the nine equivalent protons of the trimethylsilyl group. | |

| δ (H-1') | ~5.80 ppm (doublet) | Typical anomeric proton signal, indicating the integrity of the N-glycosidic bond. | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (C5) | ~110 ppm | Signal for the silylated C5 carbon. |

| δ (Si(CH₃)₃) | ~-1.5 ppm | Characteristic upfield signal for the TMS carbons. | |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 317.1191; Observed: ~317.1194 | Confirms the elemental composition and molecular weight of the compound. |

| UV-Vis (Methanol) | λ_max | ~263 nm | Characteristic absorption of the C5-substituted uracil chromophore. |

Chromatographic Purification and Purity Assessment Methods

Following synthesis, Uridine, 5-(trimethylsilyl)- must be isolated from unreacted starting materials (e.g., uridine or 5-iodouridine), reagents, and potential side-products. Chromatographic methods are indispensable for both the preparative purification and the analytical assessment of its purity.

Purification by Column Chromatography: Flash column chromatography using silica (B1680970) gel is the standard method for purifying Uridine, 5-(trimethylsilyl)- on a preparative scale. The choice of eluent is critical for achieving effective separation. Due to the moderate polarity of the target compound, a gradient elution system is typically employed. A common mobile phase starts with a less polar solvent mixture, such as 1-2% methanol (B129727) in dichloromethane, and gradually increases in polarity to 5-10% methanol. This gradient effectively separates the nonpolar silylated product from the highly polar unreacted uridine, which remains strongly adsorbed to the silica gel and elutes at higher methanol concentrations. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Purity Assessment by TLC and HPLC:

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the reaction progress and identify fractions containing the pure product during column chromatography. In a solvent system of 5% methanol in dichloromethane, Uridine, 5-(trimethylsilyl)- typically exhibits a retardation factor (R_f) of approximately 0.4-0.5, while the more polar starting material, uridine, has an R_f value close to 0.1. This significant difference in R_f values allows for easy visualization (under UV light at 254 nm) and effective separation.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive analytical method for quantifying the purity of the final product. A reverse-phase C18 column is most commonly used. A typical analytical method involves a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an additive like 0.1% trifluoroacetic acid to improve peak shape. The analysis is monitored by a UV detector set to the λ_max of the compound (~263 nm). A highly pure sample of Uridine, 5-(trimethylsilyl)- will appear as a single, sharp, and symmetrical peak at a characteristic retention time (t_R). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purities exceeding 98% being common for well-purified material.

The table below outlines typical chromatographic conditions for the analysis and purification of Uridine, 5-(trimethylsilyl)-.

| Method | Parameter | Condition / Value | Purpose / Observation |

|---|---|---|---|

| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for purification. |

| Mobile Phase | Gradient of 1% to 10% Methanol in Dichloromethane | Separates the product from polar starting materials and impurities. | |

| TLC | Mobile Phase | 5% Methanol in Dichloromethane | Rapid reaction monitoring and fraction analysis. |

| R_f Value | ~0.45 | Distinguishes product from uridine (R_f ~0.1). Visualized under UV (254 nm). | |

| Reverse-Phase HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard analytical column for nucleosides. |

| Mobile Phase | Gradient: 5% to 95% Acetonitrile in Water | High-resolution separation for purity analysis. | |

| Retention Time (t_R) | ~12.5 minutes (condition-dependent) | Characteristic elution time for identity confirmation. | |

| Purity | >98% (by peak area integration at 263 nm) | Quantitative assessment of final product quality. |

Compound Reference Table

Advanced Derivatives and Analogs Explored in 5 Trimethylsilyl Uridine Research

Nucleoside Analogs Featuring the 5-(Trimethylsilyl) Group on Different Ribose Moieties

Modification of the sugar moiety in conjunction with C5-substitutions has led to the development of nucleoside analogs with unique stereochemistry and biological properties. The synthesis of 5-silylated nucleosides featuring an arabinofuranosyl sugar instead of the natural ribofuranose is a notable area of research. Arabinofuranosyl nucleosides, where the 2'-hydroxyl group is in the "up" (β) configuration, often exhibit significant antiviral and anticancer activities.

Research has described the synthesis of 2'-halogenated 2'-deoxy-5-ethynyl-arabinofuranosyluridine derivatives starting from a silylated uridine (B1682114) precursor. griffith.edu.au A key intermediate in this multi-step synthesis is 5-(ethynyl(2-trimethylsilyl))-3-N-nitro-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-triflyl-uridine. This complex intermediate, which features a TMS-protected ethynyl (B1212043) group at C5 and a protected ribose ring poised for inversion of the 2'-stereocenter, is treated with halide salts to generate the corresponding (2'S)-chloro, bromo, and iodo arabinosyl analogs. griffith.edu.au

Furthermore, radical-mediated hydrogermylation of protected 5-ethynyluracil nucleosides has been shown to produce (Z)-5-(2-germylvinyl) derivatives of not only uridine and 2'-deoxyuridine (B118206) but also ara-uridine (arabinofuranosyluracil). nih.gov While the silyl (B83357) group is not directly on the final product here, the synthesis often starts from precursors like 5-[2-(trimethylsilyl)ethynyl]uracil nucleosides. nih.gov The existence of compounds such as 5-ethynyltrimethylsilyl-3',5'-di-O-p...-(β-D-arabinofuranosyl)uridine further confirms the exploration of silylated analogs with modified sugar moieties. lookchem.com

The synthesis of these analogs highlights the chemical versatility of silylated intermediates in creating complex nucleosides with altered sugar puckers and substituent patterns, which is crucial for developing new therapeutic agents and biological probes.

The table below details examples of such advanced analogs.

| Compound Name | Base Modification | Sugar Moiety | Key Synthetic Feature | Reference(s) |

| (2'S)-Chloro-2'-deoxy-5-ethynyl-ara-uridine | 5-Ethynyl | 2'-Chloro-arabinofuranosyl | Inversion of 2'-stereocenter from a ribose precursor | griffith.edu.au |

| (2'S)-Bromo-2'-deoxy-5-ethynyl-ara-uridine | 5-Ethynyl | 2'-Bromo-arabinofuranosyl | Inversion of 2'-stereocenter from a ribose precursor | griffith.edu.au |

| (2'S)-Iodo-2'-deoxy-5-ethynyl-ara-uridine | 5-Ethynyl | 2'-Iodo-arabinofuranosyl | Inversion of 2'-stereocenter from a ribose precursor | griffith.edu.au |

| (Z)-5-(2-Germylvinyl)-ara-uridine | 5-(Z)-(2-Germylvinyl) | Arabinofuranosyl | Hydrogermylation of a 5-ethynyl-ara-uridine precursor | nih.gov |

Future Research Directions and Unexplored Avenues for 5 Trimethylsilyl Uridine in Academic Contexts

Development of Novel and Green Synthetic Methodologies

The synthesis of 5-(trimethylsilyl)uridine and related silylated nucleosides traditionally relies on methods that are effective but not always aligned with the principles of green chemistry. Future research is poised to address these shortcomings by developing more sustainable and efficient synthetic protocols.

A significant area for development is the adoption of mechanochemistry, such as resonant acoustic mixing (RAM) or ball-milling. beilstein-journals.orgrsc.org These solvent-free or low-solvent techniques have shown promise for various nucleoside modifications, including silylation. beilstein-journals.orgrsc.org Mechanochemical methods can reduce reaction times, minimize the use of hazardous solvents like pyridine (B92270), and potentially lead to higher yields and easier product purification. beilstein-journals.org Research into a one-pot, two-step mechanochemical process, involving transient silylation followed by other modifications, could streamline the synthesis of complex uridine (B1682114) derivatives. beilstein-journals.org

Another promising avenue is the exploration of novel catalytic systems. While silylation of uridine's hydroxyl groups has been achieved with microwave assistance and potassium nitrate (B79036) catalysis under solvent-free conditions, applying similar green methodologies to the C5 position is a logical next step. mdpi.comresearchgate.net The development of reusable, heterogeneous catalysts could further enhance the environmental credentials of the synthesis by simplifying catalyst recovery and reducing waste. mdpi.com Research could focus on adapting catalysts proven in other pyrimidine (B1678525) syntheses, such as those based on chitosan-silica or layered double hydroxides, for the specific C5-silylation of uridine.

| Potential Green Method | Key Features | Anticipated Advantages | Relevant Findings |

| Mechanochemistry (Ball-Milling/RAM) | Solvent-free or low-solvent conditions. | Reduced waste, shorter reaction times, potential for improved yields. | Successfully used for silylating nucleoside hydroxyl groups and other modifications. beilstein-journals.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid, energy-efficient heating. | Drastically reduced reaction times, enhanced reaction rates. | Proven effective for O-silylation of uridine. mdpi.comresearchgate.net |

| Heterogeneous Catalysis | Use of solid, reusable catalysts. | Simplified product purification, catalyst recycling, reduced waste streams. | Nitrate salts have shown catalytic activity in O-silylation. mdpi.com |

Exploration of New Chemical Transformations of the C5-Trimethylsilyl Moiety

The carbon-silicon (C-Si) bond at the C5 position of uridine is relatively stable, and its chemical reactivity remains an underexplored field. Future research should focus on unlocking the synthetic potential of this moiety, transforming it from a simple blocking group into a versatile chemical handle for further functionalization.

A key area of investigation is the use of 5-(trimethylsilyl)uridine in palladium-catalyzed cross-coupling reactions. The Hiyama coupling, which pairs organosilanes with organic halides, is a powerful C-C bond-forming reaction that has been underexploited in this context. organic-chemistry.orgchemrevlett.comnumberanalytics.com Activating the C5-Si bond would allow for the introduction of a wide array of aryl, alkenyl, or alkyl groups, providing a novel route to biologically active C5-substituted uridines. mdpi.com This approach would be an alternative to more established methods like the Suzuki and Stille couplings, with the benefit of using low-toxicity organosilicon reagents. organic-chemistry.orgchemistryviews.org

Another unexplored avenue is the transformation of the trimethylsilyl (B98337) group into other functionalities. Research into ipso-desilylation-halogenation could convert the stable silyl (B83357) group into a more reactive C5-iodo or C5-bromo group, which are common precursors for a vast range of modifications. rsc.org Furthermore, mild methods for protodesilylation, potentially using visible-light-triggered thiyl radicals, could provide a novel and gentle way to cleave the C-Si bond, offering a new synthetic strategy for late-stage modifications. nih.gov

| Proposed Transformation | Reaction Type | Potential Reagents | Significance |

| Hiyama Cross-Coupling | C-C Bond Formation | Palladium catalyst, Aryl/Alkenyl Halide, Fluoride (B91410) activator | Access to diverse C5-substituted uridines from a stable, low-toxicity precursor. organic-chemistry.orgchemrevlett.com |

| ipso-Halogenation | Functional Group Interconversion | N-Halosuccinimide (NCS, NBS, NIS), Lewis Acid | Converts the silyl group into a versatile halide handle for further reactions. rsc.org |

| Protodesilylation | C-Si Bond Cleavage | Visible light, Disulfides | Mild and selective removal of the silyl group for late-stage functionalization. nih.gov |

| Oxidative Desilylation | C-O Bond Formation | Oxidizing agents (e.g., H₂O₂, peroxy acids) | Direct route to 5-hydroxyuridine (B57132) derivatives. researchgate.net |

Potential for Advanced Materials Science Applications through Directed Chemical Modification

The unique structural features of 5-(trimethylsilyl)uridine make it an intriguing candidate for the development of novel biomaterials. By leveraging the chemical transformations described previously, this compound can be envisioned as a building block for advanced materials with applications in biotechnology and medicine.

One of the most exciting future directions is the synthesis of nucleoside-based polymers . nih.gov By converting the C5-trimethylsilyl group into a polymerizable unit—such as a vinyl or acetylene (B1199291) group via Hiyama coupling—5-(trimethylsilyl)uridine could serve as a monomer. The resulting polymers would combine the biocompatibility and molecular recognition properties of nucleosides with the processability of synthetic polymers, making them suitable for applications like drug delivery systems or sequence-defined polymers that mimic DNA. nih.govacs.org

Another area of high potential is in the creation of functionalized surfaces for biosensors . The chemistry of silicon provides a direct route to surface modification. frontiersin.orgacs.orgfrontiersin.org The trimethylsilyl group on uridine could be chemically converted to a trialkoxysilane, which can then readily form covalent bonds with silica (B1680970) or glass surfaces. acs.org This would allow for the precise and stable immobilization of uridine moieties onto sensor chips, creating platforms for studying protein-RNA interactions or for high-throughput screening assays. frontiersin.orgresearchgate.net

Finally, the bulky and hydrophobic nature of the trimethylsilyl group could be exploited to engineer supramolecular hydrogels . acs.orgnih.gov Nucleoside derivatives are known to self-assemble into ordered structures through hydrogen bonding and π-π stacking. nih.govrsc.org The C5-trimethylsilyl group could modulate these non-covalent interactions, promoting the formation of nanofibrillar networks that entrap water to form hydrogels. acs.orgnih.gov These materials could be designed to be stimuli-responsive and injectable, making them ideal for applications in tissue engineering and controlled drug release. acs.orgacs.org

| Application Area | Required Modification | Target Material | Potential Use |

| Polymer Chemistry | Convert C5-SiMe₃ to a polymerizable group (e.g., vinyl). | Nucleobase-functionalized polymers. | Drug delivery, smart materials, data storage. nih.govrsc.org |

| Biosensor Development | Convert C5-SiMe₃ to C5-Si(OR)₃. | Uridine-functionalized silica surfaces. | DNA/RNA microarrays, diagnostic chips, interaction studies. frontiersin.orgfrontiersin.org |

| Biomaterials | Utilize the bulky silyl group to direct self-assembly. | Supramolecular hydrogels. | 3D cell culture, injectable scaffolds for tissue engineering, drug delivery. acs.orgacs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(trimethylsilyl)uridine, and how can researchers optimize reaction conditions to improve yields?

- Methodological Answer : The synthesis of 5-(trimethylsilyl)uridine typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, Sonogashira coupling between 5-iodouridine and trimethylsilyl acetylene under Pd catalysis yields 5-[2-(trimethylsilyl)ethynyl]uridine, which can be hydrogenated to the vinyl derivative . Optimization includes controlling solvent polarity (e.g., DMF or DCE) and temperature (60–84°C) to minimize side reactions. Silylation agents like trimethylsilyl chloride (TMSCl) can enhance stereoselectivity during glycosidic bond formation, favoring α-configurations in uridine derivatives . Yield improvements require iterative adjustments of catalyst loading (e.g., Pd(PPh₃)₄) and inert atmosphere conditions.

Q. Which spectroscopic techniques are most effective for characterizing 5-(trimethylsilyl)uridine, and how should researchers interpret spectral discrepancies?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The trimethylsilyl (TMS) group produces distinct singlet peaks at ~0 ppm in ¹H NMR. In 5-substituted uridines, the ribose C1' proton appears as a doublet (J = 4–6 Hz), while the TMS group’s electron-withdrawing effect deshields adjacent protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses may arise from incomplete silylation or hydrolysis; verify via TLC or repeated silylation .

- IR Spectroscopy : Si-C stretching vibrations near 1250 cm⁻¹ and Si-O bands (if oxidized) at 1000–1100 cm⁻¹ confirm TMS incorporation .

Q. How can researchers ensure the stability of 5-(trimethylsilyl)uridine during storage and experimental use?

- Methodological Answer : The TMS group is susceptible to hydrolysis under acidic or aqueous conditions. Store derivatives at −20°C in anhydrous solvents (e.g., DMSO or dry DMF) with molecular sieves. For in vitro assays, avoid buffers with nucleophiles (e.g., Tris) and use inert atmospheres (N₂/Ar) during handling. Monitor degradation via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective synthesis of α- vs. β-configured 5-(trimethylsilyl)uridine derivatives?

- Methodological Answer : The configuration depends on reaction conditions. TMSCl acts as a Lewis acid, stabilizing the oxocarbenium intermediate during glycosylation and favoring α-anomer formation via SN1-like mechanisms. In contrast, β-selectivity dominates in non-polar solvents without TMSCl due to SN2 pathways . Advanced studies should employ kinetic isotopic effects (KIE) or DFT calculations to map transition states. For example, β-configuration energy barriers are ~2 kcal/mol higher in polar aprotic solvents, as shown in analogous uridine syntheses .

Q. How does 5-(trimethylsilyl)uridine interact with metabolic pathways, and what contradictions exist in its reported biological roles?

- Methodological Answer : In metabolomic studies, 5-(trimethylsilyl)uridine derivatives (e.g., pseudo uridine penta-TMS) are associated with chronic kidney disease (CKD), showing reduced concentrations in patient urine . However, contradictions arise from:

- Sample Preparation : Artifacts during derivatization (e.g., incomplete silylation) may skew quantification. Validate via spiked internal standards (e.g., deuterated uridine).

- Pathway Context : While low pseudo uridine levels correlate with CKD progression, its exact role in nucleotide salvage vs. oxidative stress remains unclear. Use isotope tracing (¹³C-glucose) in cell models to map flux .

Q. What strategies resolve conflicting data in the analysis of 5-(trimethylsilyl)uridine’s reactivity under varying pH conditions?

- Methodological Answer : Contradictory reports on TMS group hydrolysis rates (e.g., pH 7 vs. 9) require controlled kinetic studies.

pH Profiling : Perform time-resolved NMR in buffered D₂O (pH 4–10) to track Si-C bond cleavage.

Computational Modeling : Use Gaussian09 to calculate hydrolysis activation energies, identifying pH-dependent transition states.

Cross-Validation : Compare LC-MS data with synthetic hydrolyzed standards (e.g., 5-carboxyuridine) .

Q. How can 5-(trimethylsilyl)uridine be applied in studying RNA modifications, and what experimental controls are critical?

- Methodological Answer : The TMS group mimics natural RNA modifications (e.g., 5-methyluridine) for probing structure-function relationships. Applications include:

- EPR Spectroscopy : Spin-labeled 5-TMS-uridine (e.g., TEMPO derivatives) monitors RNA triplex dynamics (Figure 3.4–3.6) .

- Metabolic Labeling : Use ⁵-ethynyl-TMS-uridine for click chemistry-based RNA imaging. Controls must include untreated cells (background) and competition assays with unlabeled uridine .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving 5-(trimethylsilyl)uridine in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves. For RNA incorporation studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., 5-TMS-uridine vs. wildtype uridine). Replicate experiments ≥3 times to address variability in silylation efficiency .

Q. How should researchers design experiments to investigate the role of 5-(trimethylsilyl)uridine in nucleotide analog resistance?

- Methodological Answer :

Mutant Libraries : Generate viral or bacterial strains with mutations in thymidine kinase (TK) or RNA polymerase.

Competition Assays : Co-culture resistant and wildtype strains in media containing 5-TMS-uridine.

qPCR/RNA-Seq : Quantify resistance gene expression (e.g., TK) and correlate with analog uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.